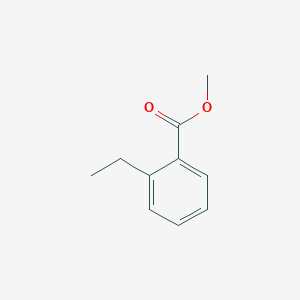

Methyl 2-ethylbenzoate

描述

Overview of Benzoate (B1203000) Esters in Research

Benzoate esters are a class of organic compounds that are derivatives of benzoic acid. chemicalbook.com They are characterized by a benzene (B151609) ring attached to an ester functional group. In the realm of scientific research, these esters are significant for their versatile applications across various fields, including organic synthesis, pharmaceuticals, and the fragrance and flavor industry. chemicalbook.comresearchgate.net

In organic chemistry, benzoate esters like methyl benzoate and ethyl benzoate serve as important intermediates and building blocks for the synthesis of more complex molecules. chemicalbook.com They undergo various chemical reactions such as hydrolysis, which yields the corresponding benzoic acid and alcohol, and reduction to form alcohols. The aromatic ring of the benzoate ester can also participate in electrophilic aromatic substitution reactions. The reactivity and utility of a benzoate ester can be significantly influenced by the position of substituent groups on the benzene ring. mdpi.com For instance, the presence of a bulky group in the ortho position (adjacent to the ester group) can create steric hindrance, which may decrease the reaction yield compared to substitutions at the para position. mdpi.com

Benzoate esters are also subjects of study for their biological activities. Research has explored the antimicrobial and antifungal properties of certain benzoate derivatives. For example, methyl benzoate has been investigated for its activity against various bacterial and fungal strains and for its potential as an environmentally safe insecticide. researchgate.netresearchgate.net The position of electron-withdrawing or electron-donating groups on the methyl benzoate structure has been shown to affect its antioxidant and antibacterial properties. researchgate.net Furthermore, these compounds are naturally occurring metabolites in many plants, contributing to their scent and playing a role in attracting pollinators or defending against herbivores. researchgate.netatamanchemicals.com

Significance of Methyl 2-ethylbenzoate in Scientific Inquiry

This compound, with the chemical formula C10H12O2, is an aromatic ester that has garnered interest in specific areas of scientific research. a2bchem.comnih.gov Its structure, featuring an ethyl group at the ortho position relative to the methoxycarbonyl group on the benzene ring, imparts specific chemical and physical properties that are subjects of investigation. cymitquimica.com

The primary route for synthesizing this compound is through the Fischer esterification of 2-ethylbenzoic acid with methanol (B129727), typically catalyzed by a strong acid like sulfuric acid under reflux conditions. prepchem.com This method is a common procedure in organic chemistry labs for producing esters. Alternative electrochemical methods for synthesizing ortho-substituted methyl benzoates have also been explored, which can offer selective production under specific conditions. capes.gov.br

In scientific inquiry, this compound is primarily utilized as an organic building block or intermediate in the synthesis of more complex molecules. a2bchem.com Its specific substitution pattern makes it a useful precursor in studies focusing on the effects of ortho-substitution on reaction mechanisms and kinetics. The steric hindrance provided by the ortho-ethyl group can influence the stereoselectivity and regioselectivity of subsequent chemical transformations. mdpi.com Research into homologous series of ortho-substituted benzoates has been conducted to understand how such lateral substitutions affect physical properties like liquid crystallinity, which is relevant for developing materials for electronic displays. derpharmachemica.com While less common than its isomers in broad applications, its unique structure is valuable for targeted synthetic and mechanistic studies.

Current Research Landscape and Gaps

Current research involving benzoate esters is diverse, with significant focus on their applications as environmentally friendly solvents, intermediates in pharmaceutical synthesis, and as bioactive compounds. researchgate.netresearchgate.net Studies continue to explore new catalytic methods for their synthesis, aiming for higher efficiency and more sustainable processes. mdpi.com For instance, the use of solid acid catalysts is being investigated to replace traditional liquid acids, which can simplify product separation and catalyst reuse. mdpi.com There is also a growing body of research on the biological activities of benzoate esters, including their potential as novel antioxidant and antimicrobial agents, and as biorational pesticides. researchgate.netresearchgate.net

However, concerning this compound specifically, the volume of dedicated research is considerably smaller compared to its parent compound, methyl benzoate, or its other isomers. While it is commercially available for research purposes, it appears most often as an intermediate or a starting material in broader synthetic studies rather than the primary subject of investigation. a2bchem.comgoogle.com

A noticeable gap exists in the literature regarding the specific biological activities of this compound. While research has been conducted on the antimicrobial and insecticidal properties of methyl benzoate and other derivatives, there is a lack of published studies focusing specifically on the bioactivity of the 2-ethyl substituted variant. researchgate.netresearchgate.net Further investigation into its potential applications in areas like materials science, particularly in the context of liquid crystals where ortho-substitution is known to have a significant impact, remains an open area for exploration. derpharmachemica.com Additionally, a more detailed toxicological and environmental impact assessment of this compound would be necessary to expand its potential applications beyond controlled laboratory settings.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 50604-01-8 |

| SMILES | COC(=O)c1ccccc1CC |

Data sourced from PubChem and other chemical suppliers. a2bchem.comnih.gov

Structure

3D Structure

属性

IUPAC Name |

methyl 2-ethylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-8-6-4-5-7-9(8)10(11)12-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQKFHNRMJHXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342606 | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50604-01-8 | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50604-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Benzoate (B1203000) Synthesis

The most direct and common method for synthesizing methyl 2-ethylbenzoate is through the esterification of 2-ethylbenzoic acid with methanol (B129727). This process involves the reaction of a carboxylic acid and an alcohol to form an ester and water.

Fischer-Speier esterification, or simply Fischer esterification, is a classic and widely employed acid-catalyzed reaction for producing esters. mit.edu For the synthesis of this compound, this involves reacting 2-ethylbenzoic acid with an excess of methanol. The reaction is an equilibrium process, and to drive it towards the formation of the ester product, strategies such as using an excess of one reactant (typically the less expensive alcohol) or removing the water as it is formed are employed. uwlax.edumasterorganicchemistry.com

The mechanism of Fischer esterification proceeds through several reversible steps: uwlax.edumasterorganicchemistry.com

Protonation of the Carbonyl Oxygen: The acid catalyst donates a proton to the carbonyl oxygen of the 2-ethylbenzoic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate, an oxonium ion. uwlax.edumasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This turns the hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. uwlax.edu

The steric hindrance from the ethyl group at the ortho position of the benzoic acid can influence the reaction rate of this nucleophilic acyl substitution.

The choice of catalyst is crucial for the efficiency of esterification. While traditional mineral acids are common, modern approaches focus on greener and more reusable alternatives.

Strong mineral acids are the conventional catalysts for Fischer esterification. A typical laboratory-scale synthesis of this compound involves refluxing a solution of 2-ethylbenzoic acid in methanol with a catalytic amount of concentrated sulfuric acid (H₂SO₄) for several hours. prepchem.com Other strong acids like p-toluenesulfonic acid (p-TSA) are also effective. The primary role of the catalyst is to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. mit.edu After the reaction, the mixture is typically poured into water, and the ester is extracted. The crude product is then washed to remove residual acid and unreacted starting material before final purification by distillation. prepchem.com

| Parameter | Value/Condition |

| Reactants | 2-ethylbenzoic acid, Methanol |

| Catalyst | Concentrated Sulfuric Acid |

| Reaction Time | 4 hours |

| Process | Reflux |

| Yield | 86% |

| Data from a representative laboratory synthesis of this compound. prepchem.com |

In line with the principles of green chemistry, research has explored more environmentally benign catalysts for esterification. researchgate.net These alternatives aim to reduce corrosion, waste, and separation difficulties associated with strong mineral acids. dergipark.org.tr

Ionic Liquids (ILs): ILs are salts with low melting points that can act as both solvents and catalysts. Imidazolium-based ionic liquids with sulfonic acid groups have been shown to be efficient and recyclable catalysts for the esterification of benzoic acid. dergipark.org.tr

Deep Eutectic Solvents (DES): DES are mixtures of a hydrogen bond acceptor (HBA), like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as p-toluenesulfonic acid. researchgate.netresearchgate.net These solvents are often biodegradable, non-toxic, and inexpensive. researchgate.net Studies on the esterification of benzoic acid with various alcohols have shown that a DES composed of p-TSA and benzyltriethylammonium chloride (BTEAC) can exhibit higher catalytic activity than both a standard ionic liquid and the solid acid resin Amberlyst 15. dergipark.org.tr The effectiveness of DES can be attributed to their unique physical properties and their ability to create a homogeneous reaction medium. dergipark.org.trh2020-tarantula.eu

Solid Acid Catalysts: Modified clays, such as acid-activated montmorillonite, can serve as heterogeneous catalysts. These offer advantages in terms of easier separation from the reaction mixture and reduced acidic waste. google.com The process involves refluxing the reactants in the presence of the clay catalyst and a water entrainer like toluene (B28343) to continuously remove water and drive the reaction to completion.

| Catalyst | Benzoic Acid Conversion (%) at 75°C |

| Deep Eutectic Solvent (DES) | 88.4% |

| Ionic Liquid | 22.1% |

| Ion Exchange Resin (Amberlyst 15) | 10.3% |

| Comparative data for the esterification of benzoic acid with ethanol (B145695). dergipark.org.tr |

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields in significantly shorter times compared to conventional heating methods. ajrconline.orgijnrd.org This technique aligns with green chemistry principles by improving energy efficiency. bspublications.net

When applied to esterification, microwave irradiation can rapidly heat the polar reactants (alcohol and carboxylic acid), leading to a dramatic increase in reaction rates. bspublications.net However, the synthesis of methyl esters like methyl benzoate using microwave technology can be challenging. The low boiling point of methanol can cause significant pressure buildup in sealed reaction vials, which can be a safety concern and limit the reaction conditions. uwlax.edu In contrast, the synthesis of ethyl benzoate using ethanol (with a higher boiling point) under microwave conditions at 170°C for just 5 minutes has been successfully demonstrated with a high yield. uwlax.edu Overcoming the pressure limitations is a key consideration for developing an effective microwave-assisted synthesis for this compound. uwlax.edu

The choice between batch and continuous manufacturing processes is a critical decision in chemical production, influenced by factors like production volume, safety, and cost. aiche.org

Batch Processing: This is the traditional method where reactants are loaded into a vessel and the reaction proceeds over a set time. labmanager.com It is flexible and well-suited for smaller-scale production or when developing new processes. aiche.orglabmanager.com The synthesis of this compound via Fischer esterification is typically carried out as a batch process in laboratory settings. prepchem.com

| Feature | Batch Process | Continuous Flow Process |

| Scale | Ideal for lab-scale, low-volume production | Suited for high-throughput, pilot, and industrial scale |

| Safety | Higher risk with hazardous/exothermic reactions | Enhanced safety due to small reaction volumes |

| Process Control | Parameters can be adjusted during the reaction | Precise control over temperature, pressure, and time |

| Productivity | Downtime between batches | Continuous operation, higher throughput |

| Scalability | Requires larger vessels, can be complex | Simpler scale-up by increasing flow rate/time |

| General comparison of batch and continuous processes. aiche.orglabmanager.com |

Catalytic Approaches in this compound Synthesis.

Alternative Synthetic Routes and Derivatizations

Beyond traditional esterification, several other methodologies can be employed to synthesize or derivatize this compound, enabling the creation of more complex molecules.

Ozonolysis-Based Synthesis

Ozonolysis is a powerful organic reaction that cleaves unsaturated carbon-carbon bonds using ozone (O₃). wikipedia.org This method is widely used to convert alkenes into carbonyl compounds such as aldehydes, ketones, or carboxylic acids, depending on the workup conditions. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through the formation of an unstable primary ozonide, which rearranges to a more stable 1,2,4-trioxolane (B1211807) (ozonide). nih.govmsu.edu Subsequent workup of the ozonide determines the final products. masterorganicchemistry.com

A theoretical pathway for the synthesis of a precursor to this compound involves the ozonolysis of a suitably substituted aromatic compound, such as 1,2-diethylbenzene (B43095). The ozonolysis of aromatic systems like o-xylene (B151617) (1,2-dimethylbenzene) has been shown to cleave the aromatic ring, yielding a mixture of glyoxal, methylglyoxal, and diacetyl, which supports the Kekulé structure of benzene (B151609). youtube.com A similar cleavage of 1,2-diethylbenzene could theoretically yield products that, after further oxidation and esterification steps, lead to 2-ethylbenzoic acid or its methyl ester.

The general ozonolysis process can be categorized by its workup conditions:

Reductive Workup: This approach typically uses reagents like dimethyl sulfide (B99878) (DMS) or zinc and water. It cleaves the ozonide to yield aldehydes or ketones while preserving any C-H bonds on the original double-bonded carbons. masterorganicchemistry.com

Oxidative Workup: Using an oxidizing agent like hydrogen peroxide (H₂O₂), this method converts any resulting aldehydes into carboxylic acids. masterorganicchemistry.com

While direct synthesis of this compound via ozonolysis is not prominently documented, the fundamental principles of the reaction allow for its consideration in synthetic design, particularly for creating substituted benzoic acid derivatives from complex alkenes. wikipedia.org For instance, the industrial-scale ozonolysis of oleic acid to produce azelaic acid and pelargonic acid demonstrates the utility of this reaction in cleaving long-chain alkenes to form valuable carboxylic acids. wikipedia.org

Table 1: Ozonolysis Workup Conditions and Products

| Workup Type | Typical Reagents | Product from Alkene |

|---|---|---|

| Reductive | Dimethyl Sulfide (DMS), Zinc (Zn), Triphenylphosphine (PPh₃) | Aldehydes and/or Ketones |

| Oxidative | Hydrogen Peroxide (H₂O₂) | Carboxylic Acids and/or Ketones |

Nucleophilic Substitution and Related Reactions

The ester functional group in this compound is a key site for nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives. However, the reaction rates are influenced by the steric hindrance imposed by the ortho-ethyl group, which can impede the approach of the nucleophile to the carbonyl carbon.

Key nucleophilic substitution reactions involving this compound include:

Hydrolysis: The ester can be cleaved back to 2-ethylbenzoic acid and methanol. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. The ortho-ethyl group can slow this reaction by sterically hindering the incoming water molecule.

Base-promoted hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. Steric hindrance can also reduce the rate of this reaction compared to unsubstituted esters.

Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with an excess of ethanol could produce ethyl 2-ethylbenzoate. The reaction is reversible, and an excess of the new alcohol is typically used to drive the equilibrium toward the desired product. libretexts.org

Aminolysis: The reaction of this compound with ammonia (B1221849) or amines yields 2-ethylbenzamide (B1283469) derivatives. The efficiency of this reaction can be limited by the steric bulk of the ortho-ethyl group, which hinders the nucleophilic attack by the amine.

Derivatization can also occur by first modifying the this compound structure, for example, through bromination, to create intermediates like methyl 2-bromomethylbenzoate, which are then used in subsequent nucleophilic substitution reactions.

Table 2: Nucleophilic Acyl Substitution Reactions of this compound

| Reaction Type | Nucleophile | Product | Key Factor |

|---|---|---|---|

| Hydrolysis | Water (H₂O) | 2-Ethylbenzoic Acid | Steric hindrance from ortho-ethyl group reduces rate |

| Transesterification | Alcohol (R'-OH) | New Ester (R'-O-C(=O)-Ar) | Reversible; requires excess alcohol to drive reaction libretexts.org |

| Aminolysis | Ammonia (NH₃) or Amine (R'-NH₂) | 2-Ethylbenzamide Derivative | Steric hindrance may limit reaction efficiency |

Enzymatic Synthesis Approaches

Biocatalysis offers a highly selective and environmentally benign alternative for synthesizing and derivatizing complex molecules. Enzymes can perform reactions with high regio- and stereoselectivity under mild conditions.

A significant derivatization of this compound is achieved through enzymatic hydroxylation using Cytochrome P450 monooxygenases. Specifically, engineered variants of P450 BM3 from Bacillus megaterium have been used to catalyze the stereoselective benzylic hydroxylation of this compound. nih.govdntb.gov.ua This reaction targets the benzylic carbon of the ethyl group. The resulting hydroxylated intermediate spontaneously cyclizes to form both enantiomeric forms of 3-methylphthalide, a lactone. nih.govresearchgate.net

This biocatalytic C-H activation offers a novel route to valuable synthons like phthalides and isocoumarins, which are precursors for various natural products. nih.govdntb.gov.ua The selectivity of the reaction can be controlled by using different engineered variants of the P450 BM3 enzyme. For instance, studies have identified specific variants that can selectively produce either the (R)- or (S)-enantiomer of the lactone product. nih.govacs.org

Table 3: Enzymatic Hydroxylation of this compound

| Enzyme System | Substrate | Reaction Type | Product | Significance |

|---|---|---|---|---|

| Cytochrome P450 BM3 Variants | This compound | Benzylic Hydroxylation and Cyclization | 3-Methylphthalide (both enantiomers) | Provides a regio- and stereoselective route to valuable lactone synthons nih.govresearchgate.netnih.gov |

The broader field of enzymatic synthesis also includes the use of lipases for the chemoenzymatic synthesis of various ester derivatives, although specific application to this compound is less documented. mdpi.com Hydrolases, such as esterases and lipases, are widely used in producing enantiopure alcohols and esters through kinetic resolutions or desymmetrization reactions. acs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For methyl 2-ethylbenzoate, both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in confirming its ortho-substituted aromatic structure.

The ¹H NMR spectrum of this compound provides a definitive fingerprint of its proton environments. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton in the molecule.

Experimental data for the ¹H NMR spectrum of this compound shows distinct signals corresponding to the ethyl and methyl groups, as well as the aromatic protons. chemicalbook.com The ethyl group's methylene (B1212753) protons (-CH₂-) appear as a quintet at approximately 2.98 ppm, a result of coupling with the adjacent methyl protons. chemicalbook.com These methyl protons (-CH₃) of the ethyl group present as a triplet at around 1.24 ppm. chemicalbook.com The methyl ester protons (-OCH₃) are observed as a sharp singlet at 3.89 ppm, indicating no adjacent protons to couple with. chemicalbook.com

The protons on the benzene (B151609) ring appear in the aromatic region of the spectrum. Due to the ortho-substitution pattern, they exhibit a complex multiplet and distinct signals. Specifically, two protons are observed as a multiplet between 7.21-7.28 ppm, one proton as a triplet at 7.42 ppm, and one proton as a doublet at 7.85 ppm. chemicalbook.com This pattern is characteristic of a 1,2-disubstituted benzene ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 1.24 | Triplet (t) | 7.5 | 3H | -CH₂CH₃ |

| 2.98 | Quintet (quint) | 7.5 | 2H | -CH₂CH₃ |

| 3.89 | Singlet (s) | N/A | 3H | -COOCH₃ |

| 7.21-7.28 | Multiplet (m) | N/A | 2H | Aromatic Protons |

| 7.42 | Triplet (t) | 7.5 | 1H | Aromatic Proton |

| 7.85 | Doublet (d) | 7.8 | 1H | Aromatic Proton |

While specific experimental ¹³C NMR data for this compound is not widely documented in the surveyed literature, a predicted spectrum can be inferred based on the known chemical shifts for similar aromatic esters. The spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule.

The carbonyl carbon (C=O) of the ester group is anticipated to appear furthest downfield, typically in the range of 167-168 ppm. The aromatic carbons will produce a series of signals between approximately 125 and 144 ppm. The carbon attached to the ester group (C-O) and the carbon attached to the ethyl group will have distinct chemical shifts reflecting their substitution. The aliphatic carbons of the ethyl and methyl groups will appear most upfield. The methoxy (B1213986) carbon (-OCH₃) is expected around 52 ppm, while the ethyl group carbons (-CH₂- and -CH₃) would appear at approximately 26 ppm and 16 ppm, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as an aromatic ester. nih.gov

The most prominent feature in the spectrum is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. For aromatic esters, this peak typically appears in the region of 1730-1715 cm⁻¹. spectroscopyonline.com Another key set of absorptions arises from the C-O stretching vibrations of the ester functionality. These generally produce two bands: an asymmetric C-C-O stretch between 1310-1250 cm⁻¹ and a symmetric O-C-C stretch from 1130-1100 cm⁻¹. spectroscopyonline.com

Additionally, the spectrum will display C-H stretching vibrations. The peaks for the sp³ hybridized carbons of the ethyl and methyl groups are found just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring appear just above 3000 cm⁻¹. libretexts.org C-C stretching vibrations within the aromatic ring typically occur in the 1600-1450 cm⁻¹ region.

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) |

| 1730-1715 | C=O Stretch | Ester Carbonyl |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1310-1250 | C-C-O Stretch | Ester |

| 1130-1100 | O-C-C Stretch | Ester |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, which aids in structural elucidation. For this compound, the molecular weight is 164.20 g/mol . nih.gov In the mass spectrum, the parent molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 164.

The fragmentation pattern is key to confirming the structure. Upon electron impact ionization, the molecular ion can undergo several characteristic fragmentation pathways. A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), which has a mass of 31. This would result in a prominent fragment ion at m/z 133, corresponding to the 2-ethylbenzoyl cation [CH₃CH₂C₆H₄CO]⁺. Another expected fragmentation is the loss of an ethyl radical (•CH₂CH₃, mass 29) to give a fragment at m/z 135. The NIST mass spectrometry data for this compound shows a top peak at m/z 132, which could arise from the loss of a methanol (B129727) molecule (CH₃OH, mass 32) via a rearrangement process, or from the loss of a hydrogen atom from the m/z 133 fragment. hmdb.ca

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.

In practice, GC-MS is used to separate this compound from complex mixtures, such as essential oils or the products of a chemical reaction. synquestlabs.com As the separated compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that confirms its identity and allows for its quantification. This technique is widely applied in quality control, environmental analysis, and in the study of natural products where aromatic esters are common components. researchgate.net

UV-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Complex Formation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy orbitals. The utility of this technique for this compound stems from the presence of the benzoyl group, which acts as a chromophore. Aromatic esters absorb UV light due to the π → π* electronic transitions within the benzene ring and the n → π* and π → π* transitions of the carbonyl group.

While specific experimental data for this compound is limited, its UV-Vis spectrum is expected to be very similar to that of methyl benzoate (B1203000), which shows a maximum absorption (λmax) at approximately 227 nm. nih.gov The presence of the ethyl group is a minor structural modification and is not expected to significantly shift the absorption maximum.

Because the absorbance is directly proportional to the concentration (as described by the Beer-Lambert law), UV-Vis spectroscopy is a valuable tool for quantitative analysis. rsc.org It can be used to monitor the progress of reactions in real-time, for instance, by following the formation of this compound or its consumption during a hydrolysis reaction. The technique is particularly useful for studying reaction kinetics, allowing for the determination of rate constants.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, detailed experimental data on its solid-state bond lengths, angles, and crystal packing are not available.

However, computational studies and crystallographic analysis of related compounds offer insights into its likely molecular conformation. The presence of the ethyl group at the ortho-position relative to the methyl ester group introduces significant steric hindrance. This steric repulsion is expected to influence the molecule's conformation and its packing arrangement in the solid state.

Computational molecular geometry optimization suggests that to minimize these unfavorable steric interactions, the ethyl chain would preferentially adopt an extended conformation. Furthermore, the ester functional group is predicted to maintain a planar configuration to facilitate π-electron delocalization with the benzene ring. In a crystalline state, the intermolecular packing would be governed by van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonding.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Thermodynamic Properties

Quantum chemical calculations are instrumental in determining the thermodynamic properties of molecules like methyl 2-ethylbenzoate. These methods are particularly valuable when experimental data is scarce or difficult to obtain.

The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound. While direct experimental values for this compound are not prominently available, its enthalpy of formation can be reliably estimated using high-level quantum chemical methods such as the Gaussian-n (Gn) theories (e.g., G3MP2 and G4). researchgate.netmdpi.com These composite methods calculate the total atomization energy of a molecule, which can then be used to derive the gas-phase enthalpy of formation. mdpi.com

For related compounds, such as methyl and ethyl benzoate (B1203000), standard molar enthalpies of formation in the gas phase have been determined through a combination of combustion calorimetry and calorimetric measurements of enthalpies of evaporation. science.govacs.org For instance, the gas-phase enthalpy of formation for methyl benzoate is reported as -277.7 ± 1.3 kJ·mol⁻¹, and for methyl o-toluate (methyl 2-methylbenzoate), a close structural isomer, it is -301.5 ± 1.9 kJ·mol⁻¹. acs.org These values provide a benchmark for the expected thermodynamic stability of this compound. The G4 quantum-chemical method has also been used to calculate gas-phase enthalpies of formation for compounds like methyl benzoate and ethyl benzoate, showing high consistency with experimental data. mdpi.com

The enthalpy of formation in the crystalline state can be derived by combining the gas-phase enthalpy of formation with the enthalpy of sublimation. The latter can be determined experimentally using techniques like differential scanning calorimetry (DSC). researchgate.netresearchgate.net

Table 1: Gas-Phase Enthalpies of Formation for Related Benzoate Esters

| Compound | Formula | Method | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

|---|---|---|---|

| Methyl benzoate | C₈H₈O₂ | Experimental | -277.7 ± 1.3 acs.org |

The three-dimensional structure and conformational preferences of this compound significantly influence its physical properties and reactivity. Computational modeling indicates that the molecule adopts preferred conformations to minimize steric repulsion between the ortho-ethyl substituent and the methyl ester group. The rotation around the C(aryl)-C(ethyl) and C(aryl)-C(ester) bonds is restricted. To reduce unfavorable steric interactions, the ethyl group's chain typically adopts an extended conformation.

Conformational analysis is often performed using various computational methods to identify the most stable, low-energy structures. mdpi.com The process involves a systematic search of the potential energy surface to locate all possible conformers and their relative energies. The relative populations of these conformers at a given temperature can then be calculated using the Boltzmann distribution. mdpi.com For similar flexible molecules, this analysis has revealed that only a few low-energy conformers are significantly populated at room temperature. mdpi.com

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure and reactivity of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction mechanisms. scholarsresearchlibrary.com DFT calculations provide detailed insights into transition states, reaction intermediates, and potential energy surfaces.

DFT calculations are widely used to study the adsorption of organic molecules on metal surfaces, a process central to corrosion inhibition. mdpi.comijcsi.pro Although studies focusing specifically on this compound are limited, research on structurally related benzoate derivatives demonstrates the utility of this approach. For example, a study on 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl benzoate showed it to be an effective corrosion inhibitor for brass in acidic media. researchgate.net

Theoretical studies explain that such inhibitor molecules adsorb onto the metal surface, forming a protective barrier that blocks corrosive agents. nih.gov DFT calculations help elucidate this interaction by:

Analyzing Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy indicates a greater ability to donate electrons to the vacant d-orbitals of the metal, while a low LUMO energy suggests an ability to accept electrons from the metal, strengthening the adsorption bond. ijcsi.pro

Mapping Electron Density: Calculations of the molecular electrostatic potential (MEP) identify the electron-rich regions of the molecule (e.g., heteroatoms like oxygen and π-systems of the benzene (B151609) ring) that are likely to interact with the metal surface. nih.gov

Calculating Adsorption Energy: DFT can be used to calculate the energy released upon adsorption, indicating the stability of the inhibitor-metal complex. These calculations can distinguish between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent bond formation). researchgate.net

These theoretical findings correlate well with experimental results from electrochemical techniques, confirming that adsorption follows models like the Langmuir isotherm. mdpi.comresearchgate.net

Table 2: Key Parameters from DFT in Corrosion Inhibition Studies

| Parameter | Significance in Adsorption |

|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| ΔE (Energy Gap) | Difference between E(LUMO) and E(HOMO); indicates molecular stability and reactivity. |

| Mulliken Charges | Distribution of atomic charges; identifies active sites for adsorption. |

DFT is a powerful method for tracing the detailed pathways of chemical reactions, including those involving ester catalysis. By modeling the reactants, products, intermediates, and transition states, a complete energy profile of a reaction can be constructed. ccspublishing.org.cn

Similarly, DFT has been used to investigate the mechanisms of other catalytic reactions, such as the hydrogenation of esters to alcohols using metal catalysts. researchgate.net These studies reveal how the catalyst, substrate, and reagents interact at each stage, providing a mechanistic understanding that is crucial for optimizing reaction conditions and developing new catalysts. researchgate.net

Molecular Dynamics (MD) Simulations

While DFT provides static, time-independent information about molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view of the system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their movements and interactions to be tracked over time. rsc.org

In the context of this compound and its applications, MD simulations are particularly useful for complementing DFT studies in areas like corrosion inhibition. nih.gov After DFT provides insight into the nature of the inhibitor-metal bond, MD can simulate the behavior of many inhibitor molecules at the metal-solution interface. These simulations can reveal:

The orientation and packing of the inhibitor molecules on the surface.

The stability and coverage of the protective film over time.

The diffusion of corrosive species (like hydronium ions or chloride ions) through the inhibitor layer. scientific.net

By providing a dynamic, atomistic picture, MD simulations help to validate the mechanisms proposed by DFT and experimental studies, offering a more complete understanding of how inhibitor films form and function. nih.gov

Structure-Reactivity Relationship Studies

The relationship between the molecular structure of an aromatic compound and its chemical reactivity can be quantitatively explored through various theoretical and empirical models. For substituted benzene derivatives like this compound, these studies focus on how the nature and position of substituents on the benzene ring influence the rate and equilibrium of reactions. The primary challenge and point of interest for this compound is the presence of the ethyl group at the ortho position relative to the methyl carboxylate group. This substitution pattern introduces complexities not typically observed with meta- and para-substituted isomers.

Hammett Equation and Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry, providing a linear free-energy relationship that quantifies the impact of meta- and para-substituents on the reactivity of aromatic compounds. wikipedia.org The equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for a reaction of a substituted benzene derivative.

k₀ or K₀ is the reference constant for the unsubstituted reactant. wikipedia.org

σ (sigma) is the substituent constant , which depends only on the specific substituent (e.g., -NO₂, -CH₃) and its position (meta or para). It represents the electronic effect (both inductive and resonance) of that substituent. dalalinstitute.com

ρ (rho) is the reaction constant , which is specific to a given reaction and its conditions (e.g., solvent, temperature). It measures the sensitivity of the reaction to the electronic effects of the substituents. wikipedia.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating groups, indicating the development of positive charge. wikipedia.orgdalalinstitute.com

However, the standard Hammett equation is generally not applicable to ortho-substituted compounds like this compound. libretexts.orgstudfile.net The primary reason for this limitation is the introduction of steric effects . The proximity of the ortho-substituent (the ethyl group) to the reaction center (the ester group) can physically hinder the approach of reagents or alter the solvation of the transition state. libretexts.orgnumberanalytics.com Furthermore, the ortho-substituent can induce a conformational change, such as twisting the ester group out of the plane of the benzene ring, which disrupts the resonance interaction between the ring and the reaction site. jcsp.org.pk

Due to these complexities, a simple linear relationship as described by the Hammett equation fails to hold for ortho-isomers. studfile.netscribd.com Attempts to quantify the effects of ortho-substituents often require more advanced models, such as the Taft equation, which separates polar (electronic), steric, and resonance effects. uniroma1.it For this compound, the ethyl group is generally considered electron-donating (+I effect), but its dominant influence in many reactions is steric hindrance, which typically reduces reaction rates compared to the unsubstituted methyl benzoate. dtic.mil

To illustrate the principles of the Hammett equation, the following table presents substituent constants for various common groups in the meta and para positions.

| Substituent | σ_meta | σ_para |

| -NH₂ | -0.16 | -0.66 |

| -OCH₃ | 0.12 | -0.27 |

| -CH₃ | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -CN | 0.56 | 0.66 |

| -NO₂ | 0.71 | 0.78 |

This table demonstrates the electronic effects of different substituents as quantified by the Hammett σ constants.

Correlation with Experimental Kinetic Data

Experimental kinetic studies are essential for validating theoretical models and understanding the actual reactivity of a compound. For this compound, a key reaction for such studies is alkaline hydrolysis (saponification). The rate of this reaction is highly sensitive to the steric and electronic environment around the carbonyl group of the ester.

Kinetic data for the hydrolysis of substituted benzoates consistently show that ortho-substituents significantly retard the reaction rate. libretexts.orgstudfile.net The ethyl group in this compound creates substantial steric bulk around the reaction center, impeding the nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This steric hindrance leads to a higher activation energy for the reaction compared to its meta- and para-isomers or the unsubstituted methyl benzoate. numberanalytics.com

For example, studies on the alkaline hydrolysis of substituted ethyl benzoates show that an electron-donating methyl group in the para or meta position already decreases the reaction rate compared to ethyl benzoate. libretexts.org The effect of an ortho-alkyl group is even more pronounced due to the added steric factor.

The following table provides a conceptual comparison of relative hydrolysis rates to illustrate the impact of substituent position.

| Compound | Relative Rate of Hydrolysis (Conceptual) | Primary Effects |

| Methyl 4-ethylbenzoate | Slower than Methyl Benzoate | Electronic (electron-donating) |

| Methyl 3-ethylbenzoate | Slower than Methyl Benzoate | Electronic (electron-donating) |

| This compound | Significantly Slower | Steric Hindrance and Electronic |

| Methyl Benzoate | 1 (Reference) | - |

This conceptual table illustrates that while meta and para ethyl groups slow the reaction through electronic effects, the ortho ethyl group causes a much more significant rate decrease due to steric hindrance.

Theoretical models that aim to correlate with this experimental reality must go beyond simple electronic parameters. researchgate.net Modern computational chemistry employs methods like Density Functional Theory (DFT) to model the entire reaction pathway, including the transition state. researchgate.net For this compound, such calculations would need to accurately account for the steric energy of the transition state. A successful theoretical model would predict a higher activation barrier for the hydrolysis of the ortho-isomer compared to the meta- and para-isomers, in agreement with experimental kinetic data. researchgate.net The correlation between calculated activation energies and experimentally determined rate constants provides a powerful tool for confirming reaction mechanisms and understanding the nuanced interplay of steric and electronic effects that define the reactivity of molecules like this compound. nih.gov

Reactivity and Reaction Kinetics

Hydrolysis Reactions of Benzoate (B1203000) Esters.nih.govcdnsciencepub.com

Ester hydrolysis is a fundamental reaction that cleaves an ester into its constituent carboxylic acid and alcohol. ucoz.com This process can be catalyzed by either an acid or a base. ucoz.com

Acid-Catalyzed Hydrolysis.

The acid-catalyzed hydrolysis of esters, including benzoate esters, is a reversible reaction that reaches equilibrium. chemistrysteps.comlibretexts.org The most prevalent mechanism for this reaction is the A_AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. ucoz.com This process involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral intermediate. ucoz.comlibretexts.org

Proton Transfer: A proton is transferred from the attacking water molecule to one of the oxygen atoms of the original ester group, creating a good leaving group (an alcohol). libretexts.org

Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the alcohol molecule. libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst. libretexts.org

For Methyl 2-ethylbenzoate, the acid-catalyzed hydrolysis would yield 2-ethylbenzoic acid and methanol (B129727). The presence of the ortho-ethyl group can introduce steric hindrance, which may influence the rate of hydrolysis compared to unsubstituted methyl benzoate.

Base-Catalyzed Hydrolysis and Solvent Effects.chemicaljournals.com

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process because the final carboxylate ion is resonance-stabilized and not susceptible to nucleophilic attack. chemistrysteps.com The generally accepted mechanism is the B_AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. nih.gov The steps are as follows:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. libretexts.org

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. libretexts.org

Elimination of the Alkoxide: The intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (in the case of this compound, the methoxide ion, CH₃O⁻). libretexts.org

Proton Transfer: The alkoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol. chemistrysteps.comlibretexts.org

The rate of base-catalyzed hydrolysis is influenced by the electronic effects of substituents on the benzene (B151609) ring. Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. researchgate.net The ortho-ethyl group in this compound is weakly electron-donating and also exerts a steric effect, which can make the reaction slower compared to methyl benzoate. nih.gov

Solvent Effects: The solvent composition can significantly impact the kinetics of base-catalyzed hydrolysis. For instance, in the hydrolysis of ethyl benzoate in methanol-water mixtures, the rate constant is observed to decrease with an increasing proportion of methanol. chemicaljournals.com This is attributed to the differential solvation of the initial and transition states. chemicaljournals.com A similar effect would be expected for the hydrolysis of this compound.

Below is a table showing the effect of solvent composition on the rate constant of base-catalyzed hydrolysis of ethyl benzoate at different temperatures, which can provide an indication of the expected behavior for this compound.

| Methanol (% v/v) | Water (% v/v) | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |

| 30 | 70 | 20 | 1.590 |

| 40 | 60 | 20 | 1.485 |

| 50 | 50 | 20 | 1.410 |

| 60 | 40 | 20 | 1.350 |

| 70 | 30 | 20 | 1.270 |

| 30 | 70 | 25 | 1.870 |

| 40 | 60 | 25 | 1.760 |

| 50 | 50 | 25 | 1.690 |

| 60 | 40 | 25 | 1.620 |

| 70 | 30 | 25 | 1.550 |

| 30 | 70 | 30 | 2.139 |

| 40 | 60 | 30 | 2.025 |

| 50 | 50 | 30 | 1.945 |

| 60 | 40 | 30 | 1.890 |

| 70 | 30 | 30 | 1.810 |

| 30 | 70 | 35 | 2.400 |

| 40 | 60 | 35 | 2.275 |

| 50 | 50 | 35 | 2.220 |

| 60 | 40 | 35 | 2.135 |

| 70 | 30 | 35 | 2.050 |

| 30 | 70 | 40 | 2.750 |

| 40 | 60 | 40 | 2.530 |

| 50 | 50 | 40 | 2.455 |

| 60 | 40 | 40 | 2.390 |

| 70 | 30 | 40 | 2.300 |

Data adapted from a study on ethyl benzoate hydrolysis in methanol-water mixtures. chemicaljournals.com

Hydrogenation Studies and Catalytic Mechanisms.

The catalytic hydrogenation of benzoate esters can lead to the formation of various products, including aldehydes, alcohols, and even hydrocarbons, depending on the catalyst and reaction conditions. mdpi.comgoogle.com For this compound, the primary products of interest from hydrogenation would be 2-ethylbenzaldehyde and 2-ethylbenzyl alcohol.

Manganese-based catalysts have been investigated for the selective hydrogenation of methyl benzoate to benzaldehyde. mdpi.com The reaction mechanism is proposed to follow the Mars-van-Krevelen model, where lattice oxygen on the catalyst surface and the resulting oxygen vacancies play a crucial role. mdpi.com The process involves the dissociation of hydrogen on the catalyst surface, followed by the reaction of hydrogen atoms with the ester to form the aldehyde and water, leaving behind an oxygen vacancy. mdpi.com

Copper-based catalysts, such as Cu/ZnO/Al₂O₃, have been used for the hydrogenation of methyl benzoate to benzyl alcohol. researchgate.net The reaction is typically carried out in a solvent like methanol at elevated temperature and pressure. researchgate.net The mechanism is believed to involve the adsorption of the ester onto the catalyst surface, followed by stepwise reduction of the carbonyl group. researchgate.net

Ruthenium-based homogeneous catalysts are also effective for the hydrogenation of esters to alcohols under milder conditions. acs.orgacs.org These catalysts often operate through a bifunctional mechanism involving metal-ligand cooperation. acs.org

The hydrogenation of this compound would be expected to proceed through similar catalytic pathways. The choice of catalyst and optimization of reaction conditions would be critical to selectively obtain either 2-ethylbenzaldehyde or 2-ethylbenzyl alcohol.

Interactions in Binary and Ternary Liquid Mixtures.

The study of the thermodynamic and transport properties of liquid mixtures provides insights into the nature and strength of molecular interactions. For mixtures containing this compound, these interactions would be influenced by dipole-dipole forces, dispersion forces, and potential steric effects from the ethyl group.

Molecular Interactions and Excess Properties (e.g., Excess Volume, Viscosity Deviation, Isentropic Compressibility).researchgate.netresearchgate.net

The mixing of two or more liquids can lead to deviations from ideal behavior, which are quantified by excess thermodynamic properties. These properties provide information about the specific interactions between the component molecules. researchgate.net

Excess Molar Volume (V^E): This property indicates the change in volume upon mixing. A negative V^E suggests the presence of strong specific interactions, such as hydrogen bonding or dipole-dipole interactions, leading to a more compact structure. researchgate.net A positive V^E indicates that the breaking of self-associated structures of the pure components and repulsive forces are dominant. researchgate.net

Viscosity Deviation (Δη): This parameter reflects the deviation of the mixture's viscosity from an ideal mole fraction average. Negative deviations are often associated with weak intermolecular interactions, while positive deviations suggest strong specific interactions that hinder fluid flow. researchgate.netacs.org

Excess Isentropic Compressibility (κ_S^E): This property relates to the compressibility of the mixture. Negative values are indicative of strong intermolecular interactions, leading to a less compressible mixture. researchgate.net

Studies on binary mixtures of methyl benzoate and ethyl benzoate with alcohols have shown that the excess properties are sensitive to the composition and temperature. researchgate.netresearchgate.net For instance, in mixtures of ethyl benzoate with 4-methyl-2-pentanone, negative excess molar volumes and viscosity deviations were observed, suggesting the presence of interactions between the unlike molecules. acs.org

The following table presents data on the excess molar volume for the binary mixture of methyl benzoate and 2-propanol at different mole fractions and temperatures, which can serve as a model for the expected behavior of mixtures containing this compound.

| Mole Fraction of Methyl Benzoate (x₁) | Excess Molar Volume (V^E) at 303.15 K (cm³/mol) | Excess Molar Volume (V^E) at 313.15 K (cm³/mol) | Excess Molar Volume (V^E) at 323.15 K (cm³/mol) |

| 0.1032 | -0.112 | -0.125 | -0.138 |

| 0.2045 | -0.211 | -0.232 | -0.254 |

| 0.3039 | -0.291 | -0.318 | -0.346 |

| 0.4016 | -0.348 | -0.379 | -0.411 |

| 0.4976 | -0.378 | -0.412 | -0.447 |

| 0.5920 | -0.379 | -0.414 | -0.450 |

| 0.6849 | -0.349 | -0.383 | -0.417 |

| 0.7764 | -0.289 | -0.319 | -0.349 |

| 0.8665 | -0.201 | -0.225 | -0.249 |

| 0.9553 | -0.089 | -0.102 | -0.116 |

Data adapted from a study on binary mixtures of methyl benzoate with 2-propanol. researchgate.net

Corrosion Inhibition Mechanisms.

Benzoic acid and its salts, such as sodium benzoate, are known to act as corrosion inhibitors for various metals, including mild steel and aluminum alloys, in aqueous environments. researchgate.netresearchgate.netseu.ac.lk The inhibitive action is generally attributed to the adsorption of the benzoate ions onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. scientific.net

The mechanism of corrosion inhibition by benzoates can involve:

Adsorption: The benzoate molecules or ions adsorb on the metal surface through the carboxylate group. This adsorption can be physical (electrostatic) or chemical (chemisorption).

Film Formation: The adsorbed layer forms a barrier that impedes the anodic (metal dissolution) and/or cathodic (oxygen reduction) reactions of the corrosion process.

Passivation: In some cases, the inhibitor can contribute to the formation of a passive oxide layer on the metal surface, enhancing its resistance to corrosion. researchgate.net

Biosynthesis and Biological Interactions

Enzymatic Pathways in Floral Volatile Production

The creation of volatile benzoate (B1203000) esters in plants is primarily accomplished through the action of two major enzyme families: the SABATH family of methyltransferases and the BAHD family of acyltransferases. These enzymes catalyze the final steps in the biosynthetic pathways, converting precursor molecules into the fragrant compounds that constitute a flower's scent.

The SABATH family of methyltransferases is named after the first three enzymes identified in this group: Salicylic (B10762653) acid methyltransferase (SAMT), Benzoic acid methyltransferase (BAMT), and Theobromine synthase. frontiersin.org These enzymes are crucial for the biosynthesis of numerous volatile methyl esters, which contribute to floral scents and play roles in plant defense. frontiersin.orgresearchgate.nettandfonline.com Methyl benzoate, a common component of floral volatiles in over eighty plant species, is typically synthesized from benzoic acid in a methylation reaction catalyzed by a BAMT or a Benzoic acid/Salicylic acid Methyltransferase (BSMT). researchgate.netnih.gov

The formation of methyl benzoate via these enzymes has been well-documented in several plant species, including snapdragon (Antirrhinum majus), petunia (Petunia hybrida), and various Nicotiana species. researchgate.netnih.govnih.gov The expression of the genes encoding these enzymes is often specific to flower petals, developmentally regulated, and can be rhythmic, aligning with the pattern of methyl benzoate emission. frontiersin.org

The SABATH family is characterized by its ability to methylate the carboxyl group of various small molecules. frontiersin.org Depending on the plant species and the specific enzyme, there can be a preference for different substrates. For instance, BAMT-type enzymes show a preference for benzoic acid, while SAMT-type enzymes favor salicylic acid. nih.gov Some BSMTs are bifunctional and can use both benzoic acid and salicylic acid as precursors to produce methyl benzoate and methyl salicylate, respectively. oup.com

Table 1: Examples of SABATH Family Enzymes in Methyl Benzoate Biosynthesis

| Enzyme Type | Abbreviation | Function | Example Plant Species | Citation |

|---|---|---|---|---|

| Benzoic Acid Methyltransferase | BAMT | Catalyzes the methylation of benzoic acid to form methyl benzoate. | Antirrhinum majus (Snapdragon), Nicotiana suaveolens | nih.gov |

| Benzoic Acid/Salicylic Acid Methyltransferase | BSMT | Can catalyze the formation of both methyl benzoate and methyl salicylate. | Petunia hybrida, Nicotiana species, Lilium species | nih.govmdpi.commdpi.com |

The BAHD family of acyltransferases is named after the first four enzymes characterized within this group: BEAT (benzylalcohol O-acetyltransferase), AHCT (anthocyanin O-hydroxycinnamoyltransferase), HCBT (anthranilate N-hydroxycinnamoyl/benzoyltransferase), and DAT (deacetylvindoline 4-O-acetyltransferase). nih.gov This large family of enzymes is responsible for the acylation of a wide variety of alcohols and is involved in the biosynthesis of many volatile esters that contribute to floral scent and fruit aroma. nih.govfrontiersin.org They are acyl-CoA-dependent enzymes, meaning they use an activated acyl-group donor in their reaction. nih.gov

While SABATH methyltransferases are the usual catalysts for methyl benzoate formation, recent research has uncovered a novel role for BAHD acyltransferases in this process. In the oriental lily Lilium 'Siberia', a BAHD acyltransferase designated LoAAT1 has been identified as being responsible for the biosynthesis of both ethyl benzoate and methyl benzoate. nih.govfrontiersin.org This was a significant finding, as it presented a new mechanism for the formation of methyl benzoate. frontiersin.org In vitro enzyme assays confirmed that LoAAT1 can use methanol (B129727) and ethanol (B145695) to produce methyl benzoate and ethyl benzoate, respectively. frontiersin.org This discovery was particularly notable because the flower transcriptome of L. 'Siberia' lacked a sufficiently expressed BAMT gene, suggesting that LoAAT1 is the primary, if not sole, contributor to methyl benzoate synthesis in this flower. nih.govfrontiersin.org

Table 2: Characterized BAHD Acyltransferases in Benzoate Ester Formation

| Enzyme | Abbreviation | Substrates | Products | Plant Species | Citation |

|---|---|---|---|---|---|

| Lily Alcohol Acyltransferase 1 | LoAAT1 | Benzoyl-CoA, Ethanol, Methanol | Ethyl benzoate, Methyl benzoate | Lilium 'Siberia' | nih.govfrontiersin.org |

| Benzylalcohol Acetyl-CoA Acetyltransferase | BEAT | Benzylalcohol, Acetyl-CoA | Benzylacetate | Clarkia breweri, Jasminum sambac | mdpi.com |

Floral Volatile Emission Patterns

The release of floral volatiles, including benzoate esters, is not a continuous process. Instead, it is often a highly regulated phenomenon, characterized by specific temporal and spatial patterns. These patterns are believed to have evolved to maximize the chances of attracting pollinators while minimizing the metabolic cost to the plant.

In the case of Lilium 'Siberia', the emission of both methyl benzoate and ethyl benzoate is tepal-specific, meaning it primarily occurs from the petal-like floral leaves. frontiersin.orgnih.gov The emission is also regulated by the developmental stage of the flower, typically increasing as the flower opens and reaches sexual maturity. mdpi.comfrontiersin.org

Furthermore, the release of these compounds follows a distinct rhythmic pattern, synchronized with the daily light-dark cycle. nih.govfrontiersin.org Studies on L. 'Siberia' have shown that the emission of both methyl benzoate and ethyl benzoate fluctuates over a 24-hour period, indicating a circadian regulation. nih.govfrontiersin.org This rhythmic emission is a common feature for many floral scents, especially in species that are pollinated by insects active at specific times of the day or night, such as moths. mdpi.com

Table 3: Emission Pattern of Benzoate Esters in Lilium 'Siberia'

| Volatile Compound | Emission Characteristics | Details | Citation |

|---|---|---|---|

| Methyl benzoate | Rhythmic, Tepal-specific, Developmentally regulated | Emission fluctuates during consecutive 12-hour light/dark cycles. | nih.govfrontiersin.orgnih.gov |

Applications in Advanced Materials and Chemical Processes

Role in Polymerization Catalysis

There is no available scientific literature or research data on the role of Methyl 2-ethylbenzoate in polymerization catalysis. Its function as a catalyst component, modifier, or regulator has not been described.

Formulation in Binary Liquid Systems for Industrial Applications

There are no published studies on the thermodynamic or physicochemical properties of binary liquid systems containing this compound. Data regarding its mixing behavior, such as excess molar volumes, viscosity deviations, or activity coefficients with other industrial solvents, is not available.

Environmental Fate and Ecotoxicology

Biodegradation and Environmental Half-Life

Hydrolysis is a primary degradation pathway for esters in aquatic environments. The rate of hydrolysis is pH-dependent. For the related compound methyl benzoate (B1203000), the hydrolysis half-life is reported to be 2.8 years at a neutral pH of 7, decreasing significantly to 10 days at a more alkaline pH of 9. sigmaaldrich.com Similarly, for triethylene glycol dibenzoate, another structural analogue, the calculated half-life at pH 7 is 1.3 years, which shortens to 49 days at pH 8 and 4.9 days at pH 9. industrialchemicals.gov.au A study on a product containing various benzoates indicated that it was readily biodegradable, achieving 92% degradation over 28 days in a Modified Sturm Test (OECD Test Guideline 301B). industrialchemicals.gov.au Specifically, the test material showed 62% degradation after 7 days, passing the 10-day window for ready biodegradability. industrialchemicals.gov.au These findings suggest that Methyl 2-ethylbenzoate is likely to undergo hydrolysis, particularly in alkaline conditions, and is expected to be biodegradable.

Hydrolysis Half-Life of Related Benzoate Esters

| Compound | pH | Half-Life |

|---|---|---|

| Methyl Benzoate | 7 | 2.8 years |

| 9 | 10 days | |

| Triethylene Glycol Dibenzoate | 7 | 1.3 years |

| 8 | 49 days |

Bioconcentration Factors

The bioconcentration factor (BCF) is an indicator of a substance's potential to accumulate in living organisms. For this compound, various (Q)SAR models have been used to estimate its BCF.

According to the ECHA registration dossier, the predicted BCF for this compound varies depending on the model and the consideration of mitigating factors such as metabolism. One model estimates a BCF of 3,581 L/kg without considering any mitigating factors; however, when these factors are included, the value is significantly lower at 13.2 L/kg. Another prediction provides a log BCF of 2.16. The BCFBAF submodel also estimates a biotransformation half-life in fish of approximately 0.21 days. These models indicate that while the compound has the potential to bioaccumulate based on its hydrophobicity, metabolic transformation in organisms is expected to reduce this potential significantly.

Predicted Bioconcentration Factor (BCF) for this compound

| Prediction Model/Source | Parameter | Value | Remarks |

|---|---|---|---|

| OASIS Catalogic v5.12.1 | BCF | 3,581 L/kg | Without considering mitigating factors. |

| OASIS Catalogic v5.12.1 | BCF | 13.2 L/kg | Considering all mitigating factors. |

| Consensus Model | log BCF | 2.16 | Average of reasonable results from all models. |

Atmospheric Hydroxylation Rates

In the atmosphere, organic compounds like this compound are primarily degraded through reactions with photochemically produced hydroxyl (OH) radicals. While a specific atmospheric hydroxylation rate for this compound is not documented, data from similar aromatic compounds can be used for estimation.

Atmospheric Hydroxylation Data for Related Aromatic Compounds

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| 2-Methylbenzothiazole | (3.0 ± 0.4) × 10⁻¹² | 9 hours - 4 days |

Ecotoxicological Assessments

The assessment of ecotoxicological effects is crucial for understanding the potential environmental risk of this compound. This involves evaluating its impact on various organisms, particularly in aquatic ecosystems.

Benzoate esters can be toxic to aquatic life. Although specific ecotoxicity data for this compound is limited, studies on closely related analogues provide valuable information. For ethyl benzoate, a substance with a similar structure, the acute toxicity to fish and aquatic invertebrates has been determined.

The 96-hour median lethal concentration (LC50) for the fathead minnow (Pimephales promelas) exposed to ethyl benzoate is 6.7 mg/L. sigmaaldrich.comsigmaaldrich.com For the water flea (Daphnia magna), the 48-hour median effective concentration (EC50) for immobilization is 27.1 mg/L. sigmaaldrich.comsigmaaldrich.com Another related compound, 1,2-benzisothiazol-3(2H)-one, showed an even higher toxicity to Daphnia magna, with a 48-hour EC50 of 1.4 mg/L. chadwicks.ie These results indicate that benzoate esters, and likely this compound by extension, are harmful to aquatic organisms.

Aquatic Toxicity of Related Benzoate Esters

| Compound | Species | Endpoint | Concentration (mg/L) | Exposure Time | Test Guideline |

|---|---|---|---|---|---|

| Ethyl benzoate | Pimephales promelas (Fathead Minnow) | LC50 | 6.7 | 96 hours | OECD 203 |

| Ethyl benzoate | Daphnia magna (Water Flea) | EC50 | 27.1 | 48 hours | OECD 202 |

Given the potential ecotoxicity of benzoate esters, their removal from wastewater is an important mitigation strategy. Advanced Oxidation Processes (AOPs) are effective chemical treatment methods for removing persistent or toxic organic pollutants that are not easily degraded by conventional wastewater treatment. h2oglobalnews.com

AOPs utilize highly reactive species, most commonly hydroxyl radicals (•OH), to break down complex organic molecules into simpler, less harmful substances like water and carbon dioxide. h2oglobalnews.comaqua-innovation.ch These radicals can be generated through various methods, including:

The combination of UV light and hydrogen peroxide (H₂O₂). aqua-innovation.ch

The reaction of ozone (O₃) with hydrogen peroxide. aqua-innovation.ch

The Fenton reaction, which uses a mixture of hydrogen peroxide and iron(II) ions. aqua-innovation.ch

Persulfate-based AOPs, which generate sulfate (B86663) radicals (SO₄•⁻), are also gaining attention for their effectiveness in degrading a wide range of organic contaminants. acs.orgnih.gov

These processes are non-selective and can achieve partial or complete mineralization of hazardous substances, making them a suitable technology for treating industrial effluents containing compounds like this compound. h2oglobalnews.comnih.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Analysis

Chromatography is the principal methodology for separating Methyl 2-ethylbenzoate from other components within a sample, which is a critical prerequisite for accurate identification and quantification. Both gas and liquid chromatography are widely applicable.

Gas chromatography is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. sigmaaldrich.com The technique separates components based on their boiling points and interactions with a stationary phase within a capillary column.

Research Findings: GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of benzoate (B1203000) esters. nih.govsigmaaldrich.com The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented molecule, with the top peak for this compound observed at an m/z of 132. nih.gov For quantitative analysis, a Flame Ionization Detector (FID) can also be utilized, offering high sensitivity for organic compounds.

In the analysis of complex matrices such as foods and beverages, headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used in conjunction with GC-MS. sigmaaldrich.comsigmaaldrich.com This method allows for the extraction and concentration of volatile compounds from the sample's headspace before injection into the GC system, minimizing matrix interference. sigmaaldrich.comresearchgate.net For instance, HS-SPME-GC-MS has been successfully employed for the determination of related compounds like ethyl benzoate in samples such as soy sauce, wine, and tea. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The analytical method for methyl benzoate as a biomarker for mold in building materials also utilizes SPME-GC/MS, demonstrating its robustness for trace-level detection. researchgate.net

Table 1: Illustrative Gas Chromatography (GC) Conditions for Benzoate Ester Analysis This table is a composite based on typical methods for related compounds and may require optimization for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-624, DB-1, or equivalent (e.g., Agilent 19091S-433) | chem-agilent.comresearchgate.net |

| Injector Temperature | 250 °C | researchgate.net |

| Carrier Gas | Helium (He) | researchgate.net |

| Oven Temperature Program | Initial 40°C (2 min hold), ramp at 3°C/min to 160°C, ramp at 10°C/min to 200°C, ramp at 20°C/min to 300°C (3 min hold) | researchgate.net |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | nih.govgcms.cz |

| Sample Introduction | Splitless Injection, Headspace Solid-Phase Microextraction (HS-SPME) | sigmaaldrich.comresearchgate.net |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is a versatile technique for analyzing a wide range of compounds, including benzoate esters that may not be sufficiently volatile for GC or are present in complex non-volatile matrices like cosmetics. nih.govoup.com

Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. oup.comusda.gov Separation is achieved on a nonpolar stationary phase, typically a C18 column, with a polar mobile phase. nih.govshimadzu.com The mobile phase often consists of a mixture of water (frequently acidified with formic or phosphoric acid) and an organic modifier like methanol (B129727) or acetonitrile, run under isocratic or gradient elution conditions. nih.govusda.gov

UPLC systems, utilizing columns with smaller particle sizes, offer faster analysis times and higher resolution compared to traditional HPLC. nih.govcapes.gov.br A UPLC method developed for the simultaneous determination of 21 preservatives in cosmetics, including methyl benzoate and ethyl benzoate, utilized a Waters ACQUITY UPLC BEH C18 column with a gradient elution of 0.1% formic acid and methanol. nih.govcapes.gov.br This method achieved baseline separation of all compounds in under 8.5 minutes, with recoveries ranging from 90.5% to 97.8%. nih.govcapes.gov.br

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC/UPLC) Conditions for Benzoate Ester Analysis This table is a composite based on typical methods for related compounds and may require optimization for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Waters ACQUITY UPLC BEH C18, Shim-pack Velox C18) | nih.govshimadzu.com |

| Mobile Phase | A: 0.1% Formic Acid in Water or Phosphate Buffer (e.g., 25 mmol/L NaH2PO4) B: Methanol and/or Acetonitrile | nih.govshimadzu.com |

| Elution | Gradient | nih.govshimadzu.com |

| Flow Rate | ~1.0 mL/min | shimadzu.com |

| Column Temperature | 40 - 45 °C | usda.govshimadzu.com |

| Detector | UV/Photodiode Array (PDA) Detector | nih.govusda.gov |

| Wavelength | Monitoring at ~227 nm, 254 nm, or 280 nm | usda.govshimadzu.comeuropa.eu |

Spectrophotometric Assays

While standalone spectrophotometric assays based on UV-Vis absorbance are generally not suitable for the direct quantification of this compound in complex mixtures due to significant spectral overlap with other compounds, spectrophotometry is the primary detection method used in liquid chromatography. nih.govusda.gov